2-(methylsulfanyl)benzyl N-(2-methylphenyl)carbamate
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Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(methylsulfanyl)benzyl N-(2-methylphenyl)carbamate is not explicitly provided in the sources I found .Chemical Reactions Analysis
While specific chemical reactions involving 2-(methylsulfanyl)benzyl N-(2-methylphenyl)carbamate are not detailed in the sources, reactions at the benzylic position are common in similar compounds . These can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(methylsulfanyl)benzyl N-(2-methylphenyl)carbamate, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not provided in the sources I found .Scientific Research Applications
- The synthesis of these compounds involves cyclization of o-diamino-pyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid (5), a key intermediate product .
- Benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate is a novel compound used in peptide synthesis .
- 2-Methoxy-4-(methylsulfanyl)benzoic acid (5) serves as a crucial intermediate in the synthesis of compounds 1 and 2 .
- Previous methods for its synthesis were complex and yielded low amounts of the target product .
Cardiovascular Research
Peptide Synthesis
Metabolism Studies
Quantitative Structure-Activity Relationship (QSAR) Analysis
Synthetic Intermediates
Drug Resynthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-methylsulfanylphenyl)methyl N-(2-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12-7-3-5-9-14(12)17-16(18)19-11-13-8-4-6-10-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHIYHSQOFXQQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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